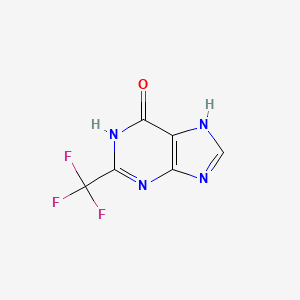

2-(Trifluoromethyl)-3H-purin-6(7H)-one

Vue d'ensemble

Description

2-(Trifluoromethyl)-3H-purin-6(7H)-one is a compound that features a trifluoromethyl group attached to a purine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation, using reagents such as trifluoromethyl sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using transition metal catalysts. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Trifluoromethyl)-3H-purin-6(7H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Photoredox catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the purine ring .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Antihypertensive Agents : Research indicates that compounds similar to 2-(trifluoromethyl)-3H-purin-6(7H)-one may serve as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in the etiology of hypertension. Such inhibitors can potentially treat hypertension and related disorders effectively .

- Antimicrobial Activity : The compound has shown promise in inhibiting the enzyme ThyX from Mycobacterium tuberculosis, which is essential for the survival of the pathogen. Structure-activity relationship studies have indicated that modifications to the purine scaffold can enhance inhibitory effects against this enzyme, making it a candidate for developing new anti-tuberculosis drugs .

- Cancer Research : The compound's analogs are being studied for their potential as anticancer agents due to their ability to interfere with specific cellular pathways involved in tumor growth and proliferation. The trifluoromethyl group can significantly impact the binding affinity and selectivity of these compounds towards cancer targets .

- Neuroprotective Properties : Some studies suggest that purine derivatives may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Research is ongoing to explore these effects further and establish concrete mechanisms of action.

Biochemical Applications

- Enzyme Inhibition Studies : The compound serves as a useful tool in enzyme inhibition assays, particularly for enzymes involved in nucleotide metabolism. Its structural characteristics allow researchers to investigate the enzyme's active site interactions, paving the way for drug design .

- Molecular Docking Studies : Computational studies using molecular docking have been employed to predict how this compound interacts with various biological targets. These studies provide insights into optimizing the compound's structure for enhanced efficacy against specific biological targets .

Case Studies

- Hypertension Treatment : A patent outlines methods for treating hypertension using selective PI3Kδ inhibitors derived from purine structures, including this compound. The findings suggest significant potential in managing blood pressure and related cardiovascular conditions .

- Mycobacterial Inhibition : In vitro assays demonstrated that modified derivatives of this compound exhibited notable ThyX inhibitory activity, with specific substitutions leading to increased potency against multidrug-resistant strains of Mycobacterium tuberculosis .

Mécanisme D'action

The mechanism by which 2-(Trifluoromethyl)-3H-purin-6(7H)-one exerts its effects involves the generation of trifluoromethyl radicals. These radicals can participate in various chemical reactions, including single-electron-transfer processes under visible light irradiation . The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Trifluoromethyl ketones: These compounds share the trifluoromethyl group and have similar applications in pharmaceuticals and agrochemicals.

α-(Trifluoromethyl)styrenes: These derivatives are versatile intermediates in organic synthesis and have been used in various chemical reactions.

Uniqueness: 2-(Trifluoromethyl)-3H-purin-6(7H)-one is unique due to its purine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable in diverse scientific and industrial applications .

Activité Biologique

2-(Trifluoromethyl)-3H-purin-6(7H)-one, also known by its CAS number 2268-14-6, is a purine derivative that has attracted interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C7H5F3N4O

Molecular Weight : 208.13 g/mol

Functional Groups : Trifluoromethyl and purine ring system.

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can be crucial for their biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in nucleotide metabolism, which may affect cellular proliferation and survival.

- Receptor Modulation : It may interact with purinergic receptors, influencing signaling pathways related to cellular responses such as apoptosis and inflammation.

Biological Applications

The compound's unique structure suggests several potential applications in medicinal chemistry and drug development:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit selective toxicity towards cancer cells. For instance, modifications in the purine structure can enhance its efficacy against specific cancer types by targeting metabolic pathways crucial for tumor growth.

- Antiviral Properties : Research has suggested that compounds with similar structures can inhibit viral replication, making this compound a candidate for antiviral drug development.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Selective Toxicity in Cancer Cells : A study demonstrated that modifications in the purine structure led to increased selective toxicity toward breast cancer cells. The compound enhanced the efficacy of chemotherapeutic agents when used in combination therapies, highlighting its potential as an adjunct treatment .

- Mechanistic Insights into Antiviral Activity : Research indicated that similar purine derivatives could inhibit viral enzymes critical for replication. The mechanism involves competitive inhibition at the active site of viral polymerases, leading to reduced viral load in infected cells .

- Biochemical Pathway Interactions : Investigations using molecular docking techniques revealed that this compound binds effectively to key proteins involved in cellular signaling pathways. This binding can modulate protein function, affecting downstream signaling events associated with cell survival and apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential anticancer and antiviral properties | Enzyme inhibition, receptor modulation |

| C6-Substituted Pyrazolopyrimidine | Antitumor efficacy in xenograft models | Targeting metabolic pathways |

| Fluorinated Anisole Derivatives | Modulation of enzyme activity in cancer cells | Competitive inhibition |

Propriétés

IUPAC Name |

2-(trifluoromethyl)-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N4O/c7-6(8,9)5-12-3-2(4(14)13-5)10-1-11-3/h1H,(H2,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPBZJPJRTYAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901412 | |

| Record name | 2-(Trifluoromethyl)-1,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268-14-6 | |

| Record name | 1,9-Dihydro-2-(trifluoromethyl)-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2268-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-1,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.